Scientific Field: Chemistry, specifically Organic Chemistry and Fragrance Chemistry.
Application Summary: Cashmeran is a chemical compound used extensively in fragrances. It is intended to convey the soft, sensuous feeling of cashmere, hence the trade name Cashmeran.
Methods of Application: Cashmeran is synthesized and then added to fragrances.
Results or Outcomes: Cashmeran imparts its own characteristic odor, which is completely different from regular musk ingredients.
Scientific Field: Environmental Science and Toxicology.
Application Summary: There is ongoing research to evaluate Cashmeran as a potential endocrine-disrupting chemical (EDC).
Methods of Application: The assessment is based on data from US EPA’s CompTox Chemicals Dashboard, the Danish (Q)SAR Database, in vitro assays, and in vivo studies.
Scientific Field: Perfumery
Application Summary: Cashmeran is known for its ability to “expand” floral notes.
Methods of Application: Cashmeran is blended with floral notes in various perfumes to enhance their scent.
Results or Outcomes: The addition of Cashmeran to floral notes results in a warm, smooth, and cashmere-esque facet to complex fragrances.
Application Summary: Cashmeran Wood, often considered a synthetic compound, is popular in the perfume industry for its distinct, musky scent.
Methods of Application: Cashmeran Wood is used in various perfume compositions due to its versatility.
Results or Outcomes: Its use has led to the creation of various perfume profiles, delighting both ladies and gents.
Application Summary: Cashmeran is often combined with amber in perfumes.
Methods of Application: Cashmeran is blended with amber in various perfume compositions.
Results or Outcomes: The combination of Cashmeran and amber results in a rich, warm, and complex fragrance profile.
Cashmeran, chemically known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is an alicyclic ketone with the molecular formula C14H22O and a molecular weight of 206 g/mol. At room temperature, it appears as a white solid with a melting point of approximately 27 °C and a boiling point reported at 256 °C, although decomposition may occur at lower temperatures around 220 °C . This compound is characterized by its unique olfactory profile, which combines floral, fruity, musky, and woody notes, often described as having a "cashmere-like" warmth and smoothness .
Cashmeran was discovered in the 1970s by researchers at International Flavors and Fragrances during efforts to explore inexpensive chemical transformations from specific organic structures. Its complex scent profile makes it a valuable ingredient in perfumery, where it is primarily used to enhance floral notes and create rich, warm fragrances .
Cashmeran doesn't have a known biological function or mechanism of action relevant to scientific research. Its primary application is in perfumery, where it interacts with other fragrance molecules to create a specific olfactory profile.
While Cashmeran is generally considered safe for use in cosmetics and fragrances at regulated levels, some potential hazards exist:
Cashmeran exhibits minimal biological activity relevant to pharmacology. It is classified as a slight skin irritant and an eye irritant, with potential for allergic reactions in sensitive individuals . Environmental studies indicate that Cashmeran has a low bioaccumulation potential and does not exhibit persistent toxicity characteristics typical of some polycyclic musks. Its environmental hazard classification suggests it poses limited risk to aquatic life when used within regulated limits .
Cashmeran is primarily utilized in the fragrance industry due to its distinctive scent profile. Its applications include:
Its ability to blend well with other fragrance components makes it versatile for creating complex olfactory profiles .
Research on Cashmeran's interactions typically focuses on its blending capabilities with other fragrance ingredients. It is noted for enhancing floral and amber notes while providing a musky undertone that complements woody fragrances. Studies suggest that Cashmeran works synergistically with compounds like Timbersilk and Iso Eugenol to create appealing scent combinations .
Moreover, ongoing assessments are evaluating its potential as an endocrine-disrupting chemical through various environmental and toxicological studies .
Several compounds share structural or functional similarities with Cashmeran. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Characteristics | Unique Features |
---|---|---|---|
Musk Indanone | C14H22O | Similar scent profile; used in fragrances | Often confused with Cashmeran but lacks complexity |
Ambroxan | C13H18O | Marine scent; used in high-end perfumes | Known for its longevity and unique marine notes |
Galaxolide | C17H24O | Sweet musk scent; widely used | Belongs to polycyclic musk group; higher usage levels |
Iso E Super | C12H18O | Woody, amber-like scent; versatile | Known for its ability to enhance other scents |
Hedione | C12H20O3 | Jasmine-like scent; enhances floral compositions | Distinctive jasmine note; often used in high concentrations |
Cashmeran stands out due to its unique combination of floral-fruity muskiness alongside woody elements, making it distinct from traditional musk compounds which typically focus on singular musk profiles .
Irritant;Environmental Hazard